N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3-methoxybenzamide
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Overview
Description
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3-methoxybenzamide is a complex organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3-methoxybenzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzofuran core, followed by functionalization at specific positions to introduce the benzoyl and methoxy groups. Common reagents used in these reactions include benzoyl chloride, methoxybenzoyl chloride, and various catalysts to facilitate the reactions under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others. Common reagents include halides, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the benzofuran core or the benzamide moiety.
Scientific Research Applications
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: This compound can be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the target. For example, it may inhibit certain enzymes or receptors, modulate signaling pathways, or induce changes in cellular processes. The exact mechanism of action would depend on the specific context and application being studied.
Comparison with Similar Compounds
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3-methoxybenzamide can be compared with other benzofuran derivatives, such as:
- N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)acetamide
- N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-methylbenzamide
- N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-chlorobenzamide These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.
Properties
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-15-20-14-18(25-24(27)17-9-6-10-19(13-17)28-2)11-12-21(20)29-23(15)22(26)16-7-4-3-5-8-16/h3-14H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYSPDKTDNBTTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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